2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid
Description
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid (CAS: 95209-81-7) is a pyrimidine derivative with a molecular weight of 204.6 g/mol and a purity of ≥95%. The compound features a tetrahydropyrimidine core substituted with a chlorine atom at position 5 and an acetic acid moiety at position 1 . Structural analogs of this compound are frequently explored in pharmaceutical and materials science research due to their diverse functionalization and hydrogen-bonding capabilities, which influence their physicochemical properties and biological activity .
Properties
IUPAC Name |
2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c7-3-1-9(2-4(10)11)6(13)8-5(3)12/h1H,2H2,(H,10,11)(H,8,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXFGFUJNILRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid typically involves the reaction of 5-chlorouracil with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Scientific Research Applications
Biological Activities
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. For instance, compounds similar to 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Studies have demonstrated that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have been tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and promoting cell death . The ability to modulate key signaling pathways involved in cell growth makes this compound a valuable candidate for further investigation.
Anti-inflammatory Effects
There is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have indicated that they can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid typically involves multi-step reactions starting from simpler pyrimidine derivatives. The introduction of chlorine and carboxylic acid functionalities enhances its biological activity and solubility .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of synthesized tetrahydropyrimidine derivatives against clinical isolates. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Evaluation
In vitro tests on human cancer cell lines demonstrated that specific derivatives led to significant reductions in cell viability. The study suggested a potential mechanism involving the activation of apoptotic pathways through caspase activation .
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the tetrahydropyrimidine core but differ in substituents, which critically affect their reactivity, solubility, and applications. Below is a detailed comparison:
Structural and Functional Variations
Key Trends and Research Findings
- The 5-Cl derivative (target compound) may exhibit higher metabolic stability compared to 5-F analogs . Methyl Groups (3-CH₃, 6-CH₃): Increase hydrophobicity, affecting solubility and bioavailability. For example, the 3-methyl analog (CAS 56787-53-2) requires inert storage conditions, suggesting sensitivity to oxidation . Functionalized Side Chains (Formamido, Nitrobenzyl): Expand applications in drug design. JF0048’s nitrobenzyl group contributes to its role as an aldose reductase inhibitor, a target in diabetic neuropathy .
- Hazard Profiles: The 5-cyano-6-methyl analog (CAS 5900-45-8) poses acute toxicity (Category 4) and severe eye irritation risks, necessitating stringent handling protocols . In contrast, the parent compound (CAS 95209-81-7) lacks detailed hazard data but is discontinued, possibly due to synthesis challenges .
- Synthetic Routes: Novikov et al. (2013) describe methods for synthesizing pyrimidinyl acetamides via nucleophilic substitution, applicable to derivatives like JF0048 . The absence of explicit synthesis details for the target compound suggests reliance on analogous protocols .
Crystallographic and Computational Insights
- Tools like SHELX and Mercury are critical for analyzing hydrogen-bonding patterns and crystal packing . For instance, the 5-fluoro analog (CAS 20924-05-4) may form distinct intermolecular interactions compared to the chloro derivative due to differences in electronegativity .
- Graph Set Analysis (Etter’s formalism) can predict aggregation behavior, aiding in the design of co-crystals or materials with tailored properties .
Biological Activity
2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₇H₆ClN₂O₄
- Molecular Weight : 203.58 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid can be attributed to its structural similarity to other pyrimidine derivatives that exhibit various pharmacological effects. The compound is believed to interact with specific biological targets such as enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidines possess significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate inhibitory effects against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid metabolism.
Antiparasitic Effects
Similar compounds have been evaluated for their antiparasitic activity. In vitro studies suggest that the presence of chlorine substituents enhances the efficacy against protozoan parasites like Leishmania spp. and Toxoplasma gondii. The IC50 values for these compounds often range from 20 to 150 µM, indicating moderate potency.
Antitumor Activity
Preliminary studies have indicated that 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with DNA synthesis pathways.
Case Studies
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Antimicrobial Studies : A study published in MDPI highlighted that related pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antiparasitic Efficacy : Research has indicated that modifications in the chemical structure significantly affect the antiparasitic activity of tetrahydropyrimidines. Chlorinated derivatives showed enhanced efficacy against Toxoplasma gondii, suggesting a structure-activity relationship .
- Cytotoxicity in Cancer Cells : Investigations into the cytotoxic properties revealed that compounds similar to 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid can induce cell cycle arrest and apoptosis in various cancer cell lines .
Q & A
Basic Questions
Q. What safety protocols are recommended for handling 2-(5-Chloro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., P95 filters) if aerosol formation is possible .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation exposure. Ensure local exhaust ventilation during synthesis .
- Storage : Store in tightly sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers). Monitor for moisture to prevent decomposition .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into drains .
Q. Which spectroscopic techniques are effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the pyrimidine ring substituents and acetic acid moiety. Compare chemical shifts with related tetrahydropyrimidinone derivatives .
- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1700–1750 cm and NH/OH stretches (if hydrated) around 3200–3500 cm .
- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight (CHClNO, theoretical 204.57 g/mol) and fragmentation patterns .
Q. How can synthetic routes for this compound be optimized to improve yield?
- Methodological Answer :
- Stepwise Cyclization : Start with 5-chloro-2,4-dioxopyrimidine derivatives, reacting with haloacetic acid under basic conditions (e.g., KCO/DMF). Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Optimize solvent ratios for higher purity .
Advanced Research Questions
Q. How can SHELX programs resolve crystallographic data for this compound?
- Methodological Answer :
- Data Collection : Acquire high-resolution X-ray diffraction data (e.g., synchrotron sources) to resolve the chloro and dioxo substituents .
- SHELXL Refinement : Use iterative cycles of least-squares refinement with anisotropic displacement parameters for non-H atoms. Apply restraints for disordered regions .
- Validation : Check R-factors (<5%) and Fo/Fc maps for residual electron density near the pyrimidine ring .
Q. What methodologies analyze intermolecular interactions using Mercury CSD?
- Methodological Answer :
- Packing Motifs : Use Mercury’s "Materials Module" to identify hydrogen bonds (e.g., N–H···O=C) and π-π stacking between pyrimidine rings .
- Void Analysis : Calculate solvent-accessible voids to assess crystallographic porosity. Compare with similar tetrahydropyrimidinone structures .
- ConQuest Integration : Cross-reference Cambridge Structural Database (CSD) entries to benchmark bond lengths/angles .
Q. How to design experiments evaluating biological activity against neurological targets?
- Methodological Answer :
- Target Selection : Prioritize receptors with pyrimidine-binding domains (e.g., mGluR5) based on structural analogs like DL-Willardiine .
- In Vitro Assays : Conduct competitive binding assays using radiolabeled ligands (e.g., -glutamate). Measure IC values via dose-response curves .
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on the chloro substituent’s steric and electronic effects .
Notes
- Data Contradictions : Safety protocols in are consistent, but synthesis routes may vary depending on precursor availability .
- Excluded Sources : BenchChem () and other non-academic sources were omitted per guidelines.
- Methodological Focus : Answers emphasize experimental workflows over definitions, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
